molecular formula C12H21I2NO B14193101 2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 918522-60-8

2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14193101
CAS No.: 918522-60-8
M. Wt: 449.11 g/mol
InChI Key: IVDRAOAXEKFNTI-UHFFFAOYSA-N
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Description

2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes a five-membered oxazole ring and multiple iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable hexane derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of strong iodinating agents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of iodinated derivatives, while oxidation and reduction can lead to the formation of different functional groups on the oxazole ring .

Scientific Research Applications

2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The oxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

918522-60-8

Molecular Formula

C12H21I2NO

Molecular Weight

449.11 g/mol

IUPAC Name

2-[1-iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C12H21I2NO/c1-4-5-6-12(7-13,8-14)10-15-11(2,3)9-16-10/h4-9H2,1-3H3

InChI Key

IVDRAOAXEKFNTI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CI)(CI)C1=NC(CO1)(C)C

Origin of Product

United States

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